molecular formula C8H17ClO2 B071979 1-[2-(2-Chloroethoxy)ethoxy]butane CAS No. 1120-23-6

1-[2-(2-Chloroethoxy)ethoxy]butane

Cat. No.: B071979
CAS No.: 1120-23-6
M. Wt: 180.67 g/mol
InChI Key: DZWMJKOIMKFXIJ-UHFFFAOYSA-N
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Description

1-[2-(2-Chloroethoxy)ethoxy]butane (CAS: 10503-96-5) is an organochlorine ether with the molecular formula C₆H₁₃ClO and an average molecular mass of 136.619 g/mol . It is structurally characterized by a butyl chain linked to a 2-chloroethoxyethoxy group, making it a bifunctional ether. The compound is also known by systematic names such as Butyl 2-Chloroethyl Ether and 2-Chloroethyl n-Butyl Ether .

Properties

CAS No.

1120-23-6

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]butane

InChI

InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3

InChI Key

DZWMJKOIMKFXIJ-UHFFFAOYSA-N

SMILES

CCCCOCCOCCCl

Canonical SMILES

CCCCOCCOCCCl

Other CAS No.

1120-23-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloroethoxy)ethoxy]butane typically involves the reaction of butane with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques, such as distillation and crystallization, are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloroethoxy)ethoxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Compounds with substituted functional groups, such as alcohols or amines.

Scientific Research Applications

1-[2-(2-Chloroethoxy)ethoxy]butane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloroethoxy)ethoxy]butane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

1-[2-[2-(1-Methylethoxy)ethoxy]ethoxy]-butane (CAS: 25961-88-0)

  • Molecular Formula : C₁₁H₂₄O₃
  • Molecular Mass : 204.3065 g/mol .
  • Key Differences : Replaces the chloroethoxy group with a 1-methylethoxy (isopropoxy) group, increasing steric hindrance and altering polarity.
  • Safety Profile : Classified under GHS for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards. Requires stringent PPE, including respiratory protection .

1,4-Bis[(2-chloroethyl)thio]butane (CAS: 142868-93-7)

  • Molecular Formula : C₈H₁₆Cl₂S₂
  • Molecular Mass: Not explicitly stated, but higher due to dual thioether linkages .
  • Key Differences : Replaces ether oxygen with sulfur atoms, enhancing nucleophilic reactivity.
  • Regulatory Status : Listed under Schedule 1A04 (Chemical Weapons Convention), indicating high toxicity and restricted use .

1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Mass : Derived from crystallographic data (a=8.9970 Å, V=988.55 ų) .
  • Key Differences: Incorporates a phenolic ring, enabling hydrogen bonding (intramolecular O–H⋯O), which enhances stability compared to aliphatic ethers .

Physical and Chemical Properties

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Stability/Reactivity Notes
This compound C₆H₁₃ClO 136.619 Chloroethoxy, ether Forms toxic fumes on combustion
1-[2-(1-Methylethoxy)ethoxy]-butane C₁₁H₂₄O₃ 204.3065 Isopropoxy, ether Decomposes to NOx and HBr gas
1,4-Bis[(2-chloroethyl)thio]butane C₈H₁₆Cl₂S₂ ~247.3 (calculated) Thioether, chloroalkyl High reactivity due to sulfur

Acute Toxicity

  • This compound: Limited toxicity data; classified under EU-GHS Category 4 (acute toxicity) for inhalation, dermal, and oral exposure . Symptoms of exposure are undocumented .
  • 1-[2-(1-Methylethoxy)ethoxy]-butane: Requires immediate medical attention for inhalation or ingestion; releases hazardous decomposition products (e.g., CO, NOx) .
  • 1,4-Bis[(2-chloroethyl)thio]butane : Regulated under Schedule 1A04, implying severe toxicity and use in controlled environments .

Firefighting Measures

  • This compound : Use CO₂, dry powder, or AFFF foam; avoid water jets due to toxic fume risk .
  • 1-[2-(1-Methylethoxy)ethoxy]-butane : Water spray, alcohol-resistant foam, or dry chemical recommended .

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